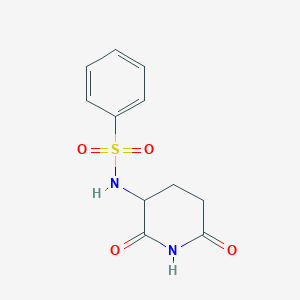

N-(2,6-Dioxopiperidin-3-yl)benzenesulfonamide

Description

Properties

CAS No. |

62143-63-9 |

|---|---|

Molecular Formula |

C11H12N2O4S |

Molecular Weight |

268.29 g/mol |

IUPAC Name |

N-(2,6-dioxopiperidin-3-yl)benzenesulfonamide |

InChI |

InChI=1S/C11H12N2O4S/c14-10-7-6-9(11(15)12-10)13-18(16,17)8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H,12,14,15) |

InChI Key |

IVUJJWIVXRGSCE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1NS(=O)(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of N-(2,6-Dioxopiperidin-3-yl)benzenesulfonamide typically involves the coupling of a 2,6-dioxopiperidin-3-amine derivative with a benzenesulfonyl chloride or related sulfonamide-forming reagent. The key steps are:

- Preparation or procurement of 2,6-dioxopiperidin-3-amine or its ammonium salt.

- Reaction with benzenesulfonyl chloride or a suitable sulfonylating agent.

- Purification and characterization of the final sulfonamide product.

This approach is consistent with general sulfonamide synthesis protocols where an amine nucleophile reacts with a sulfonyl chloride electrophile under basic conditions.

Specific Synthetic Routes and Conditions

Starting Materials

- 2,6-Dioxopiperidin-3-amine (or ammonium chloride salt): This intermediate is often prepared or commercially available. It contains a piperidine ring with keto groups at positions 2 and 6 and an amino group at position 3.

- Benzenesulfonyl chloride: The electrophilic sulfonylating agent used to introduce the benzenesulfonamide moiety.

Reaction Conditions

- The amine (2,6-dioxopiperidin-3-amine) is reacted with benzenesulfonyl chloride in an aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

- A base such as triethylamine or dimethylaminopyridine (DMAP) is used to neutralize the hydrochloric acid generated and to catalyze the reaction.

- The reaction is typically carried out at room temperature or slightly elevated temperatures (e.g., 0–50 °C) to optimize yield.

- After completion, the reaction mixture is quenched with water, and the product is extracted into an organic solvent.

- Purification is achieved by recrystallization or chromatographic methods.

Example from Patent Literature

According to US Patent US7709502B2, related compounds involving 2,6-dioxopiperidin-3-amine derivatives are synthesized by reacting 2,6-dioxopiperidin-3-ammonium chloride with substituted benzoate esters or sulfonyl chlorides in the presence of triethylamine or DMAP in solvents like DMF. The reaction may involve bromomethylbenzoate intermediates for related phthalimide derivatives, but the sulfonamide formation follows a similar nucleophilic substitution mechanism.

Data Table: Representative Reaction Conditions for Preparation of this compound

| Step | Reagents & Conditions | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| 1 | 2,6-Dioxopiperidin-3-amine + Benzenesulfonyl chloride | DMF or DCM | 0–50 °C | 2–24 hours | Use triethylamine or DMAP as base |

| 2 | Quenching with water | Water | Room temp | 30 min | Extraction into organic solvent |

| 3 | Purification | Recrystallization or chromatography | N/A | N/A | Yields typically moderate to high |

Research Discoveries and Supporting Analytical Data

Characterization Techniques

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectroscopy are used to confirm the structure, with chemical shifts referenced to solvents such as CDCl3 or DMSO-d6. Coupling constants and multiplicity patterns help verify the piperidine ring and aromatic sulfonamide signals.

- Mass Spectrometry (MS): LC-MS with APCI ionization confirms molecular weight and purity.

- Thin Layer Chromatography (TLC): Used for monitoring reaction progress.

- Melting Point (MP): Used to assess purity of the final compound.

Notes on Related Compounds and Synthetic Variations

- Substituted analogs of this compound can be prepared by varying the benzenesulfonyl chloride substituents or by modifying the piperidine ring substituents.

- Hydrogenation steps are sometimes involved in related syntheses to reduce nitro groups to amines, which can then be converted to sulfonamides.

- The use of bromomethylbenzoate intermediates and subsequent nucleophilic substitution reactions are common in preparing related phthalimide derivatives, which share synthetic methodology with sulfonamide formation.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dioxopiperidin-3-yl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which may alter its chemical structure and properties.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfone derivatives, while reduction reactions may produce amine derivatives .

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "N-(2,6-Dioxopiperidin-3-yl)benzenesulfonamide":

Role as Modulators of Cereblon Protein

- Substituted N-(2-(2,6-dioxopiperidinyl-3-yl)-1,3-dioxoisoindolin-5-yl)arylsulfonamide analogs can modulate cereblon protein .

Inhibitory Effects and Treatment of Neoplasia

- Cyclooxygenase-2 inhibitors or their derivatives, which may include sulfonamide compounds, can be used in preventing and treating neoplasia . Neoplasia includes prostatic neoplasms, breast neoplasms, urinary bladder neoplasms, adenomatous polyps, bladder cancer, cervix carcinoma, colon cancer, gastrointestinal neoplasms, lung neoplasm malignant, skin neoplasms, and uterine cervical neoplasms .

Antimicrobial Activity

hCAII Targeting

- Aryl sulfonamide fragments are used to develop heterobifunctional degraders targeting human carbonic anhydrase II (hCAII) .

- In the development of human carbonic anhydrase II heterobifunctional degraders, the replacement of the sulfonamide moiety with a mesyl group blocked binding to hCAII .

Arsenic Exposure

- Arsenic exposure has biological effects that include the generation of reactive oxygen species (ROS), oxidative stress and DNA damage, epigenetic DNA modification, genomic instability induction, and inflammation and immunomodulation, which can initiate carcinogenesis . High arsenic exposure is associated with cancers of the skin, lung, bladder, liver, kidney, and pancreas, as well as cardiovascular, neuronal, and other diseases .

Mechanism of Action

The mechanism of action of N-(2,6-Dioxopiperidin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as the cereblon protein. By binding to these targets, the compound can modulate their activity, leading to the degradation of certain proteins involved in disease processes. This mechanism is particularly relevant in the context of cancer therapy, where the compound can promote the degradation of proteins that drive uncontrolled cell proliferation .

Comparison with Similar Compounds

Comparative Data Table

Key Research Findings

- CRBN Binding : The glutarimide core in this compound is essential for CRBN interaction, while sulfonamide substituents modulate selectivity toward GSPT1/2 degradation .

- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethoxy) enhance proteolytic targeting chimera (PROTAC) activity by stabilizing cereblon-ligand interactions .

- Synthetic Challenges : Steric hindrance (e.g., para-substitution in Compound 11) reduces yields, whereas ortho-substitutions (Compound 16) favor reaction efficiency .

Biological Activity

N-(2,6-Dioxopiperidin-3-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C_{13}H_{14}N_{2}O_{4}S

- Molecular Weight : Approximately 256.29 g/mol

- Functional Groups : The compound features a sulfonamide group attached to a piperidine derivative, which is crucial for its biological activity.

This compound exhibits several mechanisms of action that contribute to its biological activities:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, particularly those involved in cancer progression and inflammation.

- Receptor Modulation : It interacts with specific receptors, influencing cellular signaling pathways that regulate cell proliferation and apoptosis.

Antimicrobial Activity

Compounds with sulfonamide groups are well-documented for their antibacterial properties. This compound has shown promising results in preliminary studies against various bacterial strains, indicating its potential as an antimicrobial agent.

Anticancer Activity

Research has highlighted the compound's anticancer properties, particularly its ability to inhibit tumor cell growth. For instance:

- Cell Line Studies : In vitro studies demonstrated that this compound significantly reduced the viability of cancer cell lines such as NCI-H929 and U2932, with IC50 values comparable to established anticancer drugs like lenalidomide .

| Cell Line | IC50 (µM) | Comparison with Lenalidomide (IC50 µM) |

|---|---|---|

| NCI-H929 | 2.25 | 1.12 |

| U2932 | 5.86 | 3.24 |

Immunomodulatory Effects

The compound has been shown to modulate immune responses by inhibiting TNF-α production in stimulated human peripheral blood mononuclear cells (PBMCs). This property suggests its potential utility in treating inflammatory diseases .

Case Studies and Research Findings

- Cereblon Modulation : A series of derivatives related to this compound have been evaluated for their ability to modulate cereblon activity. One derivative demonstrated significant antiproliferative activity and induced apoptosis in multiple myeloma cells through caspase activation .

- In Vivo Stability : Studies indicate that related compounds maintain stability in vivo, enhancing their therapeutic potential. For example, SJ 6986, a molecular glue degrader derived from similar structures, exhibited oral bioavailability and effective antiproliferative effects in leukemia models .

Conclusion and Future Directions

This compound represents a promising candidate for further research in the fields of antimicrobial and anticancer therapies. Its multifaceted biological activities warrant additional investigations into its mechanisms of action and potential clinical applications.

Future studies should focus on:

- Clinical Trials : Evaluating the efficacy and safety of the compound in human subjects.

- Structural Modifications : Exploring derivatives to enhance potency and selectivity against specific targets.

- Combination Therapies : Investigating synergistic effects with existing treatments to improve therapeutic outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.